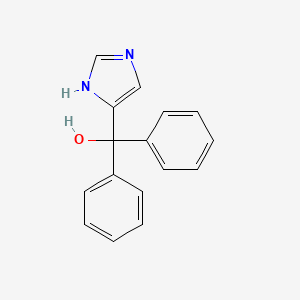

1H-imidazol-4-yl(diphenyl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1H-imidazol-5-yl(diphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c19-16(15-11-17-12-18-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,19H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRBKKIGPTLQUSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CN=CN3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Organic Chemistry: Reaction Pathways and Transformations

Reactivity of the Imidazole (B134444) Nitrogen Atoms

The imidazole ring is a key feature of 1H-imidazol-4-yl(diphenyl)methanol, and its nitrogen atoms play a crucial role in the compound's reactivity. The presence of two nitrogen atoms within the five-membered aromatic ring gives rise to distinct acidic and basic properties, as well as nucleophilic and electrophilic characteristics.

Protonation and Deprotonation Equilibria in Reaction Contexts

The imidazole ring contains both a pyrrole-type nitrogen (N-1) and a pyridine-type nitrogen (N-3). The N-H proton of the imidazole ring is acidic and can be removed by a base. The pKa of this proton in a related compound, [4-(1H-imidazol-4-yl)-phenyl]-methanol, is predicted to be 13.18, indicating its weakly acidic nature. chemicalbook.comchemicalbook.com This deprotonation generates an imidazolate anion, which is a potent nucleophile.

Conversely, the lone pair of electrons on the sp²-hybridized nitrogen atom (N-3) can accept a proton, making the imidazole ring basic. This protonation creates an imidazolium (B1220033) cation. The equilibrium between the neutral, protonated, and deprotonated forms of the imidazole ring is highly dependent on the pH of the reaction medium and plays a significant role in directing the course of chemical reactions.

Table 1: Predicted Acidity of a Related Imidazole Derivative

| Compound | Predicted pKa |

| [4-(1H-imidazol-4-yl)-phenyl]-methanol | 13.18 chemicalbook.comchemicalbook.com |

This value provides an estimate for the acidity of the N-H proton in this compound.

Nucleophilic and Electrophilic Reactivity

The deprotonated imidazolate anion is a strong nucleophile and can readily participate in nucleophilic substitution and addition reactions. The nucleophilicity is concentrated at the nitrogen atoms.

The imidazole ring itself can also act as a nucleophile, with the pyridine-type nitrogen (N-3) being the more nucleophilic site. This is due to the availability of its lone pair of electrons, which are not part of the aromatic sextet. For instance, imidazoles can react with alkyl halides in N-alkylation reactions.

While less common, the imidazole ring can also exhibit electrophilic character, particularly when protonated or when substituted with electron-withdrawing groups. The C-2 position of the imidazole ring is the most electron-deficient and therefore the most susceptible to nucleophilic attack.

Transformations Involving the Diphenylmethanol (B121723) Functionality

The diphenylmethanol group is another reactive site in this compound. The hydroxyl group and the benzylic carbon atom are prone to a variety of transformations, including oxidation, reduction, etherification, and esterification.

Oxidation and Reduction Chemistry

The secondary alcohol of the diphenylmethanol moiety can be oxidized to the corresponding ketone, 1H-imidazol-4-yl(phenyl)methanone. This transformation can be achieved using various oxidizing agents. A common method for the oxidation of diphenylmethanol to benzophenone (B1666685) involves the use of hypochlorous acid, which can be generated in situ from bleach and acetic acid. youtube.com

Conversely, the reduction of the corresponding ketone, 1H-imidazol-4-yl(phenyl)methanone, would yield this compound. The synthesis of diphenylmethanol itself can be achieved by the reduction of benzophenone using reagents like sodium borohydride. wikipedia.org

Table 2: Representative Oxidation Reaction of a Diphenylmethanol

| Reactant | Reagent | Product |

| Diphenylmethanol | Hypochlorous Acid (in situ) | Benzophenone |

This reaction demonstrates a common transformation applicable to the diphenylmethanol moiety of the title compound. youtube.com

Etherification and Esterification Reactions

The hydroxyl group of the diphenylmethanol functionality can undergo etherification and esterification reactions. Etherification can be achieved under various conditions, for example, by reaction with an alkyl halide in the presence of a base (Williamson ether synthesis). organic-chemistry.org In a study on imidazo-1,4-oxazinone derivatives, an intramolecular cyclization of a C-2 aroyl substituted imidazolo methanol (B129727) derivative was achieved, which can be considered a form of intramolecular etherification. nih.gov

Esterification of the diphenylmethanol group is also a feasible transformation. Diphenylmethyl esters can be formed by reacting the alcohol with a carboxylic acid or its derivative. A convenient method for this involves the use of diphenylmethyl trichloroacetimidate, which reacts with carboxylic acids to form the corresponding diphenylmethyl esters in good yields. researchgate.net The synthesis of 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate (B1228818) has been reported, demonstrating the esterification of a hydroxyl group in a related diphenylimidazole derivative. aip.org

Table 3: Examples of Esterification of Diphenylmethanol and Related Compounds

| Alcohol | Esterifying Agent | Product |

| Diphenylmethanol | Carboxylic Acid + Diphenylmethyl Trichloroacetimidate | Diphenylmethyl Ester researchgate.net |

| 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol | 4-chlorobenzoyl chloride | 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate aip.org |

Carbon-Carbon Bond Formation at the Methylene Carbon

Intramolecular Cyclizations and Rearrangements

The structure of This compound , featuring a nucleophilic imidazole ring and a hydroxyl group positioned on a carbon bearing two phenyl groups, presents several possibilities for intramolecular reactions.

One plausible transformation is an acid-catalyzed intramolecular cyclization. Under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water). The subsequent departure of water would generate a diphenyl(1H-imidazol-4-yl)methyl cation. This carbocation is stabilized by the two phenyl groups through resonance. The lone pair of electrons on the N-3 nitrogen of the imidazole ring can then act as an intramolecular nucleophile, attacking the carbocation to form a five-membered ring. This would result in the formation of a fused heterocyclic system, specifically a 4,4-diphenyl-4,5-dihydro-3H-imidazo[4,5-c]pyridinium ion. The proposed mechanism is illustrated below:

Scheme 1: Proposed Acid-Catalyzed Intramolecular Cyclization

Rearrangements are also a potential reaction pathway for the diarylmethyl cation intermediate. For instance, a 1,2-hydride shift or a phenyl shift (a type of Wagner-Meerwein rearrangement) could occur if it leads to a more stable carbocation, although the initial carbocation is already well-stabilized. However, given the electronic properties of the imidazole ring, cyclization is a highly probable outcome.

Another possibility involves the rearrangement of the initial alcohol under thermal conditions, potentially leading to different isomeric structures. The specific products would depend on the reaction conditions and the presence of catalysts.

Reaction Kinetics and Selectivity Studies

The rate and selectivity of the proposed reactions would be highly dependent on various factors.

Stereoselective Syntheses and Transformations

The synthesis of This compound itself can be approached stereoselectively. The reduction of the corresponding prochiral ketone, 4-(diphenylacetyl)imidazole, using chiral reducing agents could yield enantiomerically enriched (R)- or (S)-This compound .

Table 1: Hypothetical Stereoselective Reduction of 4-(diphenylacetyl)imidazole This table presents hypothetical data to illustrate the concept of stereoselective reduction.

| Chiral Reducing Agent | Enantiomeric Excess (ee) of (S)-alcohol (%) | Yield (%) |

|---|---|---|

| (R)-CBS reagent | 95 | 88 |

| (S)-CBS reagent | -94 (favoring R-enantiomer) | 85 |

| Chiral Ruthenium Catalyst + H₂ | 98 | 92 |

Once formed, the stereochemistry of the alcohol can influence the stereochemical outcome of subsequent transformations. For example, an intramolecular cyclization of an enantiomerically pure alcohol could potentially lead to a chiral product with a specific stereochemistry at the newly formed stereocenter. The facial selectivity of the nucleophilic attack by the imidazole nitrogen would be directed by the existing stereocenter.

Influence of Solvent and Temperature on Reaction Outcomes

The choice of solvent and the reaction temperature are critical parameters that can significantly impact the reaction pathways, rates, and selectivity.

The proposed acid-catalyzed intramolecular cyclization would likely be favored in polar aprotic solvents that can stabilize the charged intermediates and transition states. In contrast, non-polar solvents might disfavor the formation of ionic species, thus slowing down or inhibiting the cyclization.

Table 2: Hypothetical Influence of Solvent on the Rate of Intramolecular Cyclization This table presents hypothetical data to illustrate the effect of solvent polarity on reaction rates.

| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |

|---|---|---|

| Dichloromethane | 9.1 | 1.0 |

| Acetonitrile | 37.5 | 15.2 |

| Dimethylformamide (DMF) | 36.7 | 12.8 |

| Toluene | 2.4 | 0.1 |

Temperature plays a crucial role in determining the reaction outcome. According to the Arrhenius equation, reaction rates generally increase with temperature. However, higher temperatures can also lead to less selective reactions and the formation of undesired byproducts. For the intramolecular cyclization, there would be an optimal temperature range to achieve a good yield of the desired product in a reasonable timeframe without significant decomposition. In the case of potential rearrangements, different temperatures could favor different rearranged products based on their respective activation energies.

Table 3: Hypothetical Influence of Temperature on Product Distribution This table presents hypothetical data to illustrate the effect of temperature on the selectivity of a reaction.

| Temperature (°C) | Yield of Cyclized Product (%) | Yield of Rearrangement Product (%) | Yield of Other Byproducts (%) |

|---|---|---|---|

| 25 | 65 | 5 | 30 |

| 50 | 85 | 10 | 5 |

| 80 | 70 | 20 | 10 |

| 120 | 40 | 45 | 15 |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical methods provide insights into electronic structure, reactivity, and spectroscopic characteristics.

Electronic Structure Analysis

Detailed electronic structure analysis of 1H-imidazol-4-yl(diphenyl)methanol, including molecular orbital compositions and charge distribution, is not readily found in current research publications. Such an analysis would typically involve methods like Density Functional Theory (DFT) to map the electron density surface and identify regions of electrophilic and nucleophilic attack.

Reactivity Predictions (e.g., Frontier Molecular Orbitals)

The prediction of a molecule's reactivity can be elucidated through the analysis of its Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. For this compound, specific data on HOMO-LUMO energies and the resulting energy gap are not available in the reviewed literature.

Spectroscopic Property Simulations

While experimental spectroscopic data is used for the identification of this compound, advanced spectroscopic property simulations beyond basic identification are not documented. Theoretical simulations of spectra such as infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) would rely on quantum chemical calculations to predict vibrational frequencies and chemical shifts, offering a deeper understanding of the molecule's structural and electronic properties.

Molecular Dynamics and Conformational Analysis

Molecular dynamics simulations and conformational analysis are powerful tools to explore the flexibility and preferred spatial arrangements of a molecule. For this compound, which possesses rotatable bonds connecting the phenyl and imidazole (B134444) rings to the methanolic carbon, a multitude of conformations is possible. However, specific studies detailing the conformational landscape or the dynamic behavior of this molecule over time are not present in the available scientific literature.

Docking and Molecular Modeling Studies of Molecular Interactions

Molecular docking and modeling are instrumental in predicting how a molecule might interact with a biological target. These studies are foundational for drug discovery and design.

Ligand-Target Binding Hypotheses

There are no published studies that propose specific ligand-target binding hypotheses for this compound based on molecular docking simulations. Such studies would be crucial in identifying potential protein targets and elucidating the molecular basis of its hypothetical biological activity.

Structure-Activity Relationships (SAR) in a Research Context (excluding clinical efficacy)

Structure-activity relationship (SAR) studies on various imidazole derivatives provide a crucial framework for understanding the potential bioactivity of related compounds. By analyzing how chemical modifications affect a molecule's properties in a research setting, predictions can be made about its behavior. Research into series of imidazole-based compounds has identified key structural features that influence their activity.

For instance, studies on 2,5-diarylated imidazole derivatives have demonstrated that the nature and position of substituents on the phenyl rings are critical for antifungal activity. researchgate.net The introduction of electron-withdrawing groups such as nitro (NO₂), cyano (CN), or trifluoromethyl (CF₃) at the para position of the phenyl rings has been shown to correlate with notable antifungal activity. researchgate.net Conversely, substituting the phenyl rings at the ortho position with groups like fluorine or methyl has been observed to lead to a decrease in activity. researchgate.net A comparison between different halogen substituents revealed that replacing a chlorine atom with a fluorine atom could enhance activity, suggesting that the electron-withdrawing character of the substituent is a key determinant. researchgate.net

In the context of antiproliferative activity against cancer cell lines, SAR studies on pyrimidin-4-yl-1H-imidazole derivatives have also yielded important findings. researchgate.net One study found that most of their synthesized compounds showed superior antiproliferative activities against specific melanoma cell lines when compared to the established RAF inhibitor, Sorafenib. researchgate.net However, in some cases, the substitution of a chlorine atom on a benzene (B151609) ring unexpectedly decreased the bioactivity, highlighting the complex nature of these molecular interactions. researchgate.net These findings collectively indicate that the imidazole scaffold has significant potential for developing targeted inhibitors, with activity being finely tunable through specific substitutions. researchgate.net

The table below summarizes SAR findings for a series of 2,5-diarylated imidazole derivatives, illustrating the impact of substituent type and position on antifungal activity.

| Substituent Group | Position on Phenyl Ring | Observed Activity |

| -NO₂, -CN, -CF₃ | para | Strong |

| -Cl | para | Moderate |

| -F | para | Strong |

| -CH₃ (electron-donating) | meta | Moderate |

| -F, -CH₃ | ortho | Weak to Inactive |

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry offers powerful tools for investigating the intricate details of chemical reactions at a molecular level. For imidazole and its derivatives, these approaches have been used to map out reaction pathways, identify key intermediates, and calculate the energy changes involved.

Transition State Analysis

Transition state analysis is a computational method used to identify the highest-energy structure along a reaction pathway, known as the transition state. Understanding this structure is key to understanding the reaction's mechanism and rate.

Further computational work on the reactivity of nitroimidazole derivatives has explored the regioselectivity of nucleophilic attack. researchgate.net By analyzing the transition state structures, researchers found that the distortion or deformation of the imidazole ring is a primary factor favoring nucleophilic attack at the C5 position of the ring. researchgate.net This ANRORC-like (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is critical in the synthesis of certain imidazole derivatives. researchgate.net The calculations involved locating the specific transition state structures for the nucleophilic addition and computing their Gibbs free energy. researchgate.net

Energy Profiles of Reaction Pathways

By mapping the energy changes throughout a reaction, computational studies can generate an energy profile that visualizes the feasibility and kinetics of different chemical pathways. These profiles detail the energy of reactants, intermediates, transition states, and products.

Quantum chemical calculations have been employed to detail the mechanism for the formation of imidazole and its derivatives from precursors like glyoxal (B1671930). acs.org These studies calculate the energy barriers for each step of the reaction. For example, the formation of cyclic intermediates during imidazole synthesis involves a series of dehydration steps with relatively high energy barriers, calculated to be between 13.42 and 31.79 kcal/mol. acs.org The presence of a catalyst, such as the ammonium (B1175870) ion (NH₄⁺), can significantly lower these barriers; the energy barrier for the reaction of protonated glyoxal with ammonia (B1221849) was found to be reduced to 6.72 kcal/mol from 13.55 kcal/mol. acs.org

The oxidation of the imidazole ring by atmospheric oxidants has also been investigated. acs.org The energy barrier for the reaction where ozone (O₃) abstracts a hydrogen atom from the imidazole ring was calculated to be as low as 11.23 kcal/mol, indicating a facile reaction. acs.org The calculated total rate constants for the reaction of imidazole with various oxidants further underscore its potential reactivity in different chemical environments. acs.org

The following table presents calculated energy barriers for key steps in the formation and oxidation of the imidazole ring, as determined by computational studies.

| Reaction Pathway/Step | Reactants | Calculated Energy Barrier (kcal/mol) |

| Imidazole Formation | Glyoxal + NH₃ | 13.55 |

| Catalyzed Imidazole Formation | Protonated Glyoxal + NH₃ | 6.72 |

| Dehydration Step | Cyclic Intermediate (IM7) | 13.42 - 31.79 |

| Oxidation by Ozone | Imidazole + O₃ | 11.23 |

Based on a comprehensive search of available scientific literature, there is insufficient specific data regarding the chemical compound “this compound” to generate a detailed article that adheres to the provided outline. The research findings, structural data, and applications specifically for this molecule are not present in the accessible scientific databases and publications.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article focused solely on “this compound)” as requested. Attempting to do so would require extrapolation from different, albeit related, compounds, which would violate the strict requirement to focus exclusively on the specified molecule.

Role and Applications in Advanced Chemical Research Excluding Clinical, Safety, and Dosage

Catalysis and Organocatalysis

Imidazole (B134444) Derivatives as Ligands in Metal Catalysis

The imidazole ring is a well-established and highly effective ligand in coordination chemistry and metal catalysis. nih.govuobasrah.edu.iq Its success is largely attributed to the versatile coordinating ability of its two nitrogen atoms. One nitrogen atom is of the pyrrole (B145914) type, typically bearing a hydrogen atom (or a substituent), while the other is an sp²-hybridized, pyridine-type nitrogen that possesses a lone pair of electrons readily available for coordination to a metal center. nih.gov This dual nature allows imidazole and its derivatives to act as monodentate, bidentate, or bridging ligands, facilitating the assembly of a wide variety of metal complexes. nih.govresearchgate.net

In the context of catalysis, imidazole-containing ligands are integral to the design of transition metal complexes that drive a multitude of organic transformations. These complexes find use in reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions. mdpi.com The electronic properties of the imidazole ligand can be finely tuned through substitution on the ring, which in turn modulates the steric and electronic environment of the metal's coordination sphere, thereby influencing the catalyst's activity, selectivity, and stability. For instance, the introduction of bulky substituents can create a specific chiral environment around the metal center, which is a key strategy in asymmetric catalysis.

While direct catalytic applications of 1H-imidazol-4-yl(diphenyl)methanol as a ligand are not extensively documented in dedicated studies, its structural components suggest significant potential. The pyridine-type nitrogen of the imidazole ring can coordinate to a metal, while the hydroxyl group of the diphenylmethanol (B121723) moiety could also engage in coordination, potentially rendering the molecule a bidentate (N, O) ligand. This chelation can enhance the stability of the resulting metal complex. Research on related substituted imidazole ligands and their metal complexes has demonstrated their effectiveness in various catalytic processes. nih.gov For example, novel PEPPSI-type palladium(II) complexes bearing N-heterocyclic carbene (NHC) ligands derived from 1H-imidazole-4,5-dicarboxylic acid have been synthesized and shown to be active catalysts in Suzuki–Miyaura coupling reactions. mdpi.com

Table 1: Examples of Imidazole Derivatives in Metal Catalysis

| Imidazole Derivative | Metal | Catalytic Application |

|---|---|---|

| 1H-imidazole-4,5-dicarboxylic acid | Palladium (Pd) | Suzuki–Miyaura coupling, Reduction reactions mdpi.com |

| 4,5-diphenyl-1H-imidazole | Gold (Au) | Precursor for anticancer agents, studying interactions acs.org |

Application as Organocatalysts

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a major field in modern chemistry. This compound possesses the necessary functional groups to act as an organocatalyst. The imidazole ring is amphoteric; it can function as both a weak acid (the N-H proton) and a weak base (the pyridine-type nitrogen), enabling it to act as a proton shuttle or a general acid/base catalyst.

The hydroxyl group (-OH) in the diphenylmethanol portion of the molecule introduces the capability for hydrogen bonding. This allows the molecule to activate electrophiles by donating a hydrogen bond, thereby increasing their reactivity towards nucleophiles. The combination of a basic imidazole site and an acidic hydroxyl group within the same molecule creates a bifunctional system. Such systems are highly sought after in organocatalysis as they can simultaneously activate both the nucleophile and the electrophile in a reaction, often leading to high levels of efficiency and stereocontrol.

Although specific research on the organocatalytic activity of this compound is limited, studies on simpler imidazole derivatives have shown their potential. For instance, some imidazole derivatives have been investigated for their catalytic response in the preparation of other chemical structures. afjbs.com The presence of the bulky and rigid diphenylmethyl group could also play a crucial role in inducing stereoselectivity in asymmetric reactions by creating a well-defined chiral pocket around the active sites.

Material Science Research Applications

The structural combination of a π-conjugated heterocyclic system (imidazole) and aromatic phenyl rings makes this compound a candidate for investigation in materials science, particularly in the development of functional organic materials.

Components in Optoelectronic Materials

Organic compounds with extensive π-conjugated systems are of great interest for applications in optoelectronics, including nonlinear optics (NLO). semanticscholar.org NLO materials can alter the properties of light and are essential for technologies like optical switching and data storage. The key requirement for a molecule to exhibit NLO properties is a high degree of molecular polarizability, which is often achieved with π-electron systems that connect electron-donating and electron-accepting groups.

Imidazole derivatives featuring multiple phenyl rings have been a focus of NLO research. semanticscholar.orgnih.govresearchgate.net For example, a study on 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol, a structural isomer of the title compound, demonstrated significant NLO properties. nih.govresearchgate.net Theoretical and experimental analyses revealed that the charge transfer between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) gives rise to a large third-order optical susceptibility. nih.gov The negative sign of the nonlinear refractive index indicated a self-defocusing effect, a desirable property for optical limiting applications. nih.gov

In this compound, the imidazole ring and the two phenyl rings form a large, delocalized π-system. The imidazole ring can act as an electron donor, while the phenyl rings can be functionalized to modulate the electronic properties. This structure provides the necessary electronic framework for potential NLO activity, making it a viable candidate for inclusion as a component in advanced optoelectronic materials.

Table 2: Nonlinear Optical Properties of a Related Diphenyl-Imidazole Compound

| Compound | Nonlinear Absorption Coefficient (β) | Nonlinear Refractive Index (n₂) | Third-Order Susceptibility (χ³) |

|---|

Application in Polymer Chemistry Research

In polymer chemistry, imidazole derivatives serve as versatile building blocks. They can be incorporated into polymer main chains or used as pendant groups to introduce specific functionalities such as thermal stability, conductivity, or metal-coordinating capabilities. The nitrogen atoms in the imidazole ring can also act as curing or cross-linking sites in polymer resins.

This compound has two primary features that make it relevant for polymer research. Firstly, the imidazole ring can be integrated into polymer backbones. For instance, polymers containing imidazole units are explored for applications as proton exchange membranes in fuel cells due to the proton-conducting ability of the imidazole moiety. Secondly, the hydroxyl group allows the molecule to act as an initiator or a terminator in certain polymerization reactions. For example, diphenylmethanol itself is known to be used as a terminating group in polymerizations. Therefore, this compound could be used to introduce a functional imidazole-diphenylmethyl end-group to a polymer chain, thereby modifying the properties of the final material. Furthermore, imidazole-containing ligands are used to construct metal-organic frameworks (MOFs), a class of porous crystalline polymers with applications in gas storage and catalysis. uobasrah.edu.iq

Bioorganic Chemistry Research (Focus on Molecular Mechanisms and Interactions, not clinical)

The imidazole moiety is a fundamental structural unit in many biologically important molecules, including the amino acid histidine and histamine. nih.govnih.gov This prevalence has made imidazole derivatives a major focus of bioorganic and medicinal chemistry research. Studies in this area aim to understand how these molecules interact with biological targets at a molecular level.

The structure of this compound provides several features that can govern its interaction with biomolecules.

Hydrogen Bonding: The N-H group and the pyridine-type nitrogen of the imidazole ring, along with the hydroxyl group, can all participate in hydrogen bonding. nih.gov They can act as both hydrogen bond donors and acceptors, allowing for specific recognition and binding within the active sites of enzymes or receptors.

Coordination with Metalloenzymes: The imidazole ring is a key ligand for metal ions in a vast number of metalloproteins (e.g., zinc in carbonic anhydrase, iron in hemoglobin). The nitrogen atoms can coordinate to metal cofactors within enzyme active sites, potentially leading to inhibition or modulation of enzyme activity.

Hydrophobic and π-Stacking Interactions: The two phenyl rings provide a large, nonpolar surface area, making the molecule capable of strong hydrophobic interactions. These interactions are critical for binding to hydrophobic pockets in proteins. Additionally, the aromatic rings can engage in π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan, further stabilizing the protein-ligand complex.

Molecular docking studies on structurally related compounds, such as halogenated 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles, have been used to investigate their binding modes. researchgate.net These studies often target enzymes like cytochrome P450 14α-demethylase, a key enzyme in fungal sterol biosynthesis. researchgate.net The imidazole nitrogen coordinates to the heme iron atom in the enzyme's active site, while the other parts of the molecule form stabilizing interactions with the surrounding amino acid residues. Understanding these molecular interactions is crucial for the rational design of new molecules with specific biological functions, independent of any potential clinical use.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol |

| 1H-imidazole-4,5-dicarboxylic acid |

| 4,5-diphenyl-1H-imidazole |

| 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles |

| Histidine |

| Histamine |

Investigation of Molecular Targets and Pathways

The 1H-imidazol-yl(diphenyl)methanol framework is a key component in the synthesis of compounds designed to interact with specific biological targets and modulate cellular pathways, primarily in the context of cancer research. Derivatives incorporating the diphenyl-imidazole core have been shown to target and inhibit critical enzymes involved in cell growth and proliferation.

Notably, a series of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives were designed to target multiple protein kinases simultaneously. These compounds exhibited potent inhibitory activity against Janus kinases (JAK2 and JAK3) and Aurora kinases (A and B). The JAK-STAT signaling pathway is a crucial regulator of immune responses, and its dysregulation is linked to inflammatory diseases and cancers. wikipedia.orgnih.gov Aurora kinases are essential for cell division, and their overactivity is a common feature in many tumors. nih.govnih.gov

Further investigation into the cellular effects of these imidazole derivatives revealed that they can down-regulate the phosphorylation of key downstream proteins. For instance, in human chronic myeloid leukemia (K562) and colon cancer (HCT116) cells, a lead compound was found to decrease the phosphorylation of STAT3, STAT5, Aurora A, and Aurora B in a dose-dependent manner. This demonstrates that these compounds can effectively interrupt the signaling cascades controlled by their target kinases.

In a different line of research, gold(I/III) complexes based on a [1,3-Diethyl-4,5-diphenyl-1H-imidazol-2-ylidene] scaffold were found to interact with cellular components like glutathione (B108866) and to increase intracellular levels of reactive oxygen species (ROS), which can lead to DNA damage and cell death. acs.org Some studies also suggest thioredoxin reductase as a potential target for such gold complexes. acs.org Research into other derivatives has identified human lactate (B86563) dehydrogenase (LDHA) as a potential molecular target, with docking studies showing a high binding affinity. researchgate.net

Table 1: Investigated Molecular Targets for Diphenyl-Imidazole Derivatives

| Derivative Class | Molecular Target(s) | Affected Pathway/Process | Reference |

|---|---|---|---|

| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole | JAK2, JAK3, Aurora A, Aurora B | JAK-STAT Signaling, Cell Cycle Regulation | wikipedia.org |

| [1,3-Diethyl-4,5-diphenyl-1H-imidazol-2-ylidene] Gold Complexes | Thioredoxin Reductase (potential), Glutathione | Redox Homeostasis, ROS Production | acs.org |

| 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate (B1228818) | Lactate Dehydrogenase (LDHA) | Cellular Metabolism | researchgate.net |

Design and Synthesis of Molecular Probes

The unique structural and photophysical properties of the diphenyl-imidazole core make it an excellent scaffold for the creation of molecular probes. These probes are tools designed to detect and visualize specific molecules or changes in the cellular environment.

Researchers have synthesized a series of π-extended 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) derivatives. These compounds exhibit interesting solvatofluorochromic properties, meaning their fluorescence changes depending on the polarity of their solvent environment. This characteristic makes them useful as sensitive probes for mapping solvent polarity in various chemical and biological systems. The synthesis involved a concise route using an efficient cross-condensation reaction followed by a Pd-catalyzed Suzuki cross-coupling.

In another example, the imidazole framework was used to design two distinct fluorescent probes for the specific detection of hypochlorous acid (HClO) and sodium bisulfite (NaHSO3). The design of these probes was assisted by density functional theory (DFT) calculations to predict their recognition capabilities. One probe acts as a "quenching" probe for HClO, while the other is an "enhanced" fluorescence probe for HSO3, demonstrating the versatility of the imidazole scaffold in creating highly specific molecular sensors for reactive oxygen and sulfur species.

The synthesis of such specialized molecules often relies on multi-component, one-pot reactions. For example, the synthesis of 2-(benzyloxy)-4,5-diphenyl-1H-imidazole was achieved through a three-component reaction of benzoin, urea, and benzyl (B1604629) bromide, catalyzed by copper chloride in an aqueous solvent. This approach is efficient and aligns with the principles of green chemistry.

Table 2: Molecular Probes Based on the Diphenyl-Imidazole Scaffold

| Probe Type | Detected Analyte/Property | Key Synthetic Strategy | Reference |

|---|---|---|---|

| π-extended 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole | Solvent Polarity | Cross-condensation, Suzuki cross-coupling | |

| Imidazole-based fluorescent probe (L1) | Hypochlorous Acid (HClO) | Design assisted by DFT calculations | |

| Imidazole-based fluorescent probe (L2) | Sodium Bisulfite (NaHSO3) | Design assisted by DFT calculations |

Enzyme Inhibition Mechanisms at a Molecular Level

Understanding how a molecule inhibits an enzyme at the molecular level is crucial for rational drug design and chemical biology. Derivatives of the 1H-imidazol-yl(diphenyl)methanol scaffold have been instrumental in these mechanistic studies, particularly as kinase inhibitors.

Molecular modeling and docking studies provide significant insight into inhibition mechanisms. For the 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives targeting JAK and Aurora kinases, molecular modeling suggested a binding mode similar to that of AT9832, a known multi-target kinase inhibitor. This indicates that the imidazole-based compound likely occupies the ATP-binding pocket of the kinases, preventing the binding of ATP and subsequent phosphorylation of target proteins. This competitive inhibition is a common mechanism for kinase inhibitors. nih.gov

The functional consequence of this inhibition is the arrest of the cell cycle. Cell cycle analysis revealed that the lead compound from this series, 10e, inhibited the proliferation of cancer cells by inducing cell cycle arrest in the G2 phase. This provides a clear mechanistic link between the inhibition of Aurora kinases, which are critical for mitotic progression, and the observed anti-proliferative effects.

Furthermore, azole compounds, a class that includes imidazoles, are well-known inhibitors of the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51). researchgate.net The mechanism involves the nitrogen atom of the imidazole ring coordinating to the heme iron atom in the active site of the enzyme. This prevents the enzyme from carrying out its function in sterol biosynthesis, which is essential for the integrity of the fungal cell membrane. While this mechanism is primarily studied in antifungal contexts, it highlights a fundamental mode of interaction for imidazole-containing compounds with metalloenzymes. researchgate.net

Table 3: Inhibitory Activity of a Representative Diphenyl-Imidazole Derivative (Compound 10e)

| Enzyme Target | IC₅₀ (μM) | Inhibition Mechanism | Reference |

|---|---|---|---|

| JAK2 | 0.166 | Competitive ATP binding, Cell cycle arrest (G2) | |

| JAK3 | 0.057 | Competitive ATP binding, Cell cycle arrest (G2) | |

| Aurora A | 0.939 | Competitive ATP binding, Cell cycle arrest (G2) | |

| Aurora B | 0.583 | Competitive ATP binding, Cell cycle arrest (G2) |

Future Directions and Emerging Research Opportunities

Development of Novel Synthetic Methodologies

The synthesis of imidazole (B134444) derivatives has been a subject of extensive research, with several classical methods available, including the van Leusen, Debus-Radziszewski, and Wallach imidazole syntheses. However, the pursuit of more efficient, scalable, and environmentally benign synthetic routes remains a key objective for chemists. Future research in the synthesis of 1H-imidazol-4-yl(diphenyl)methanol is likely to focus on the development of novel methodologies that offer improvements in yield, purity, and sustainability.

One promising area of exploration is the use of one-pot synthesis protocols. These methods, which involve the sequential formation of multiple chemical bonds in a single reaction vessel, can significantly reduce reaction times, minimize waste, and simplify purification processes. For instance, a one-pot synthesis of 2,4,5-triaryl-1H-imidazoles has been reported, demonstrating the potential for high yields under solvent-free conditions. The adaptation of such methodologies for the synthesis of this compound could offer a more streamlined and economical approach to its production.

Furthermore, the application of novel catalytic systems is another avenue for advancing the synthesis of this compound. The use of nanocatalysts, such as zinc oxide nanoparticles (ZnO-NPs), has shown promise in the eco-friendly synthesis of benzimidazole (B57391) derivatives, offering advantages like high yields, shorter reaction times, and catalyst recyclability. Investigating the utility of similar nanocatalysts in the synthesis of this compound could lead to the development of more sustainable and efficient manufacturing processes.

| Synthetic Approach | Potential Advantages | Relevance to this compound |

| One-Pot Synthesis | Reduced reaction steps, minimized waste, simplified purification. | Streamlined and more economical production. |

| Nanocatalysis (e.g., ZnO-NPs) | High yields, shorter reaction times, catalyst recyclability, environmentally friendly. | Development of sustainable and efficient manufacturing processes. |

| Microwave-Assisted Synthesis | Accelerated reaction rates, improved yields, enhanced purity. | Rapid and efficient synthesis for research and development purposes. |

Advanced Computational Design of Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. For this compound, advanced computational design offers a powerful approach to explore its chemical space and to design novel derivatives with enhanced properties. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and density functional theory (DFT) calculations can provide valuable insights into the compound's behavior and guide the synthesis of new analogs.

A recent study on 1,5-diphenyl-2,4-disubstituted-1H-imidazole derivatives utilized computational modeling to evaluate their antioxidant activities and to predict their pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity). Similar in silico studies on this compound could be employed to design derivatives with improved biological activity, such as enhanced antifungal or anticancer properties. For example, by modeling the interaction of various substituted analogs with specific biological targets, researchers can prioritize the synthesis of compounds with the highest predicted efficacy.

Furthermore, computational methods can be used to predict and understand the nonlinear optical (NLO) properties of imidazole derivatives. A study on 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol combined experimental measurements with quantum mechanical calculations to investigate its NLO properties. Applying these computational approaches to this compound could help in the design of new materials for applications in photonics and optoelectronics.

| Computational Technique | Application for this compound Derivatives | Potential Outcome |

| QSAR | Correlate structural features with biological activity. | Design of derivatives with enhanced therapeutic properties. |

| Molecular Docking | Predict the binding affinity and mode of interaction with biological targets. | Identification of potent and selective inhibitors for specific enzymes or receptors. |

| DFT Calculations | Investigate electronic structure, reactivity, and spectroscopic properties. | Understanding of reaction mechanisms and prediction of physical properties like NLO. |

| ADMET Prediction | In silico assessment of pharmacokinetic and toxicity profiles. | Early-stage identification of drug-like candidates with favorable safety profiles. |

Exploration of New Reactivity Profiles

Understanding the chemical reactivity of this compound is crucial for its functionalization and the development of new applications. The imidazole ring itself is a versatile heterocyclic system that can undergo a variety of chemical transformations. Future research should aim to explore the reactivity of the different functional groups present in this compound, including the imidazole ring, the hydroxyl group, and the phenyl rings.

The N-H proton of the imidazole ring can be deprotonated to form an imidazolate anion, which can then be alkylated or acylated to introduce new substituents at the nitrogen atoms. The reactivity of the carbon atoms of the imidazole ring can also be exploited for C-H functionalization reactions, a rapidly developing area in organic synthesis that allows for the direct introduction of new functional groups without the need for pre-functionalized starting materials.

The hydroxyl group of the diphenylmethanol (B121723) moiety is another key site for chemical modification. It can be esterified, etherified, or oxidized to a ketone, providing access to a wide range of new derivatives. Furthermore, the phenyl rings can be subjected to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents that can modulate the electronic and steric properties of the molecule. A study on the chemical transformations of 1,4-disubstituted imidazoles demonstrated the potential for derivatization at multiple positions to generate a library of compounds with diverse biological activities.

Interdisciplinary Research with Emerging Fields

The unique structural features of this compound make it a promising candidate for interdisciplinary research, bridging the gap between chemistry, biology, and materials science. The imidazole moiety is a well-known component of many biological systems, including the amino acid histidine, and is a key coordinating ligand in metalloenzymes. This suggests potential applications in the development of new biomimetic catalysts and sensors.

In the field of materials science, imidazole-based compounds are being investigated for their potential in creating sustainable materials with unique properties such as high thermal stability and ionic conductivity. The ability of the imidazole ring to participate in hydrogen bonding and to coordinate with metal ions makes this compound a potential building block for the construction of metal-organic frameworks (MOFs) and other supramolecular assemblies with applications in gas storage, separation, and catalysis.

Furthermore, the exploration of imidazole derivatives in the context of chemical biology is a rapidly growing area. Imidazole-containing compounds are being developed as molecular probes to study biological processes and as imaging agents for disease diagnosis. The diphenylmethanol group can also contribute to the photophysical properties of the molecule, potentially leading to the development of new fluorescent probes.

Sustainable Chemical Synthesis of the Compound and its Analogs

The principles of green chemistry are increasingly being integrated into the design of chemical syntheses to minimize their environmental impact. The future production of this compound and its analogs will undoubtedly be influenced by the drive towards more sustainable practices. This includes the use of renewable starting materials, the reduction of waste, and the use of environmentally benign solvents and catalysts.

As mentioned earlier, the use of nanocatalysts and solvent-free reaction conditions are promising strategies for the green synthesis of imidazole derivatives. Another approach is the use of microwave-assisted organic synthesis (MAOS), which can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. The development of a microwave-assisted synthesis of this compound would be a significant step towards a more sustainable production process.

Moreover, the development of catalytic C-H activation/functionalization reactions for the synthesis and derivatization of imidazoles would be a highly atom-economical approach, as it avoids the need for pre-functionalized substrates and reduces the number of synthetic steps. The application of these green chemistry principles will not only make the synthesis of this compound more environmentally friendly but also more cost-effective in the long run.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Use of Renewable Feedstocks | Exploration of bio-based starting materials for the synthesis of the imidazole and diphenylmethanol components. |

| Atom Economy | Development of catalytic C-H functionalization reactions to minimize the generation of byproducts. |

| Use of Safer Solvents and Auxiliaries | Employment of water or other green solvents in the synthesis and purification processes. |

| Design for Energy Efficiency | Application of microwave-assisted synthesis to reduce reaction times and energy consumption. |

| Catalysis | Utilization of recyclable catalysts, such as nanocatalysts or enzyme-based catalysts. |

Q & A

Q. Synthesis tips :

- Use continuous flow reactors for hazardous intermediates (e.g., nitro derivatives) .

- Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .

What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

Level: Advanced

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.